![molecular formula C14H19NO4S B2650932 1-[(4-Ethylphenyl)sulfonyl]piperidine-4-carboxylic acid CAS No. 345990-55-8](/img/structure/B2650932.png)
1-[(4-Ethylphenyl)sulfonyl]piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[(4-Ethylphenyl)sulfonyl]piperidine-4-carboxylic acid” is a chemical compound with the CAS Number: 345990-55-8 . It has a molecular weight of 297.38 . The IUPAC name for this compound is “1-[(4-ethylphenyl)sulfonyl]-4-piperidinecarboxylic acid” and its InChI Code is "1S/C14H19NO4S/c1-2-11-3-5-13 (6-4-11)20 (18,19)15-9-7-12 (8-10-15)14 (16)17/h3-6,12H,2,7-10H2,1H3, (H,16,17)" .
Molecular Structure Analysis
The molecular structure of “this compound” can be understood from its InChI Code: "1S/C14H19NO4S/c1-2-11-3-5-13 (6-4-11)20 (18,19)15-9-7-12 (8-10-15)14 (16)17/h3-6,12H,2,7-10H2,1H3, (H,16,17)" . This indicates that the compound contains 14 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom.Physical And Chemical Properties Analysis
The compound has a molecular weight of 297.38 . It is recommended to be stored at a temperature of 28°C .Aplicaciones Científicas De Investigación
Anticancer Potential
Propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have been synthesized and evaluated as promising anticancer agents. These compounds were designed to target cancer cells effectively, with some derivatives showing strong anticancer activities comparable to reference drugs. Further in vivo studies are suggested to ascertain their therapeutic usefulness (Rehman et al., 2018).
Antioxidant and Anticholinesterase Activities
Sulfonyl hydrazone scaffold and piperidine rings, key structural components in the synthesis of novel compounds, have shown significant roles in medicinal chemistry. The synthesized compounds demonstrated antioxidant capacity and anticholinesterase activity, highlighting their potential in treating oxidative stress-related diseases and neurodegenerative disorders (Karaman et al., 2016).
Enzyme Inhibition for Neurodegenerative Diseases
N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives have been synthesized and evaluated for their enzyme inhibition activities, specifically targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are significant in the context of neurodegenerative diseases like Alzheimer's. Molecular docking studies further confirmed the potential of these compounds as effective inhibitors (Khalid et al., 2014).
Catalytic Applications in Organic Synthesis
Fe3O4-SA-PPCA, a novel nanomagnetic reusable catalyst incorporating piperidine-4-carboxylic acid functionality, has been developed for the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines. This highlights a non-biological application, showcasing the versatility of piperidine derivatives in facilitating organic reactions (Ghorbani‐Choghamarani & Azadi, 2015).
Antibacterial Activity
Derivatives of piperidine-4-carboxylic acid, specifically those incorporating 1,3,4-oxadiazole and sulfonyl groups, have been synthesized and evaluated for their antibacterial activity. These compounds have shown moderate to significant effectiveness against various bacterial strains, indicating their potential in developing new antibacterial agents (Iqbal et al., 2017).
Propiedades
IUPAC Name |
1-(4-ethylphenyl)sulfonylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-2-11-3-5-13(6-4-11)20(18,19)15-9-7-12(8-10-15)14(16)17/h3-6,12H,2,7-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBDCONCGNJQOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Morpholino-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}-1-ethanone](/img/structure/B2650853.png)

![N-(2-methoxyethyl)-2-(3-(2-(naphthalen-1-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2650855.png)
![ethyl 4-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2650857.png)


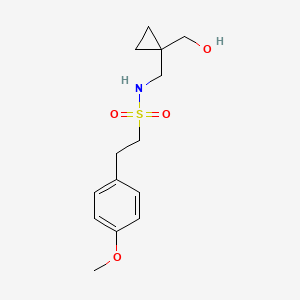
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea](/img/structure/B2650863.png)
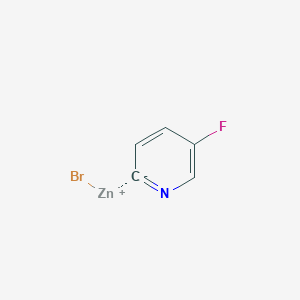
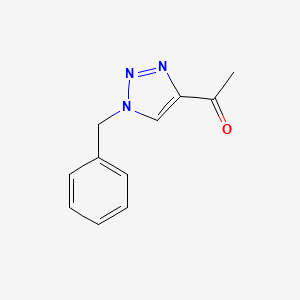
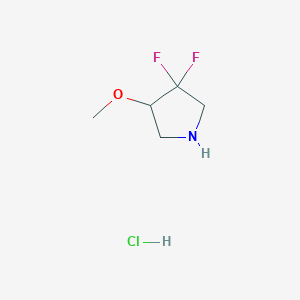
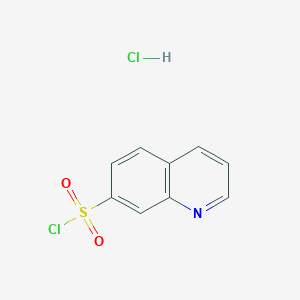
![Ethyl 2-cyano-3-[4-(hydroxymethyl)phenyl]propanoate](/img/structure/B2650870.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2650871.png)